molecular formula C8H12O2 B1429555 7-Oxaspiro[3.5]nonan-6-one CAS No. 518284-70-3

7-Oxaspiro[3.5]nonan-6-one

カタログ番号: B1429555
CAS番号: 518284-70-3
分子量: 140.18 g/mol
InChIキー: FIIIGISJAOFJRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Oxaspiro[3.5]nonan-6-one is a spirocyclic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol This compound is characterized by its unique spiro structure, where a nonane ring is fused with an oxane ring through a single shared carbon atom

準備方法

The synthesis of 7-Oxaspiro[3.5]nonan-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide followed by cyclization can yield the desired spiro compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction.

化学反応の分析

7-Oxaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often facilitated by reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original spiro compound.

科学的研究の応用

7-Oxaspiro[3.5]nonan-6-one has a wide range of applications in scientific research:

作用機序

The mechanism by which 7-Oxaspiro[3.5]nonan-6-one exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biochemical outcomes. The spirocyclic structure allows for unique binding interactions, potentially enhancing the compound’s efficacy in targeting specific pathways. For example, its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) has been studied for its potential in cancer therapy .

類似化合物との比較

7-Oxaspiro[3.5]nonan-6-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 7-Oxaspiro[3

生物活性

7-Oxaspiro[3.5]nonan-6-one is a spirocyclic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. This compound features a unique arrangement of carbon and oxygen atoms, characterized by its spiro system where two rings share a single atom, specifically an oxygen atom. The compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors within biological systems. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating enzyme activity or receptor interactions. Research indicates that the hydroxyl and carbonyl functionalities can engage in hydrogen bonding and other interactions that influence biological activity, particularly in cancer therapy through its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Pharmacological Potential

Studies have shown that compounds with similar spirocyclic structures may exhibit significant biological properties, including:

  • Antifungal Activity : Derivatives of this compound have been investigated for their efficacy against various fungal pathogens, demonstrating promising results in inhibiting growth .
  • Antibacterial Activity : The compound's unique structure suggests potential antibacterial properties, although specific studies are needed to quantify these effects.
  • Cancer Therapy : Its interaction with specific enzymes makes it a candidate for further exploration in cancer treatment strategies .

Comparative Analysis

The following table summarizes the comparative aspects of this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-Oxaspiro[3.5]nonane Lacks the carbonyl groupLess reactive than this compound
7-Oxaspiro[3.5]nonan-2-one Contains a hydroxyl group instead of a carbonylDifferent reactivity profile
1-Oxaspiro[3.5]nonane Features an oxygen atom but lacks carbonyl functionalityPotentially different biological activities

The uniqueness of this compound lies in its combination of a spirocyclic framework with a carbonyl group, which enhances its reactivity and potential biological applications compared to its analogs .

Case Studies and Research Findings

  • Antifungal Efficacy Study : A study explored the antifungal properties of derivatives based on the structure of this compound against Candida albicans. The results indicated that certain derivatives significantly inhibited fungal growth, suggesting that modifications to the spirocyclic framework could enhance antifungal activity .
  • Cancer Therapeutic Potential : Research focusing on the compound's interaction with NQO1 revealed that it could inhibit enzyme activity associated with cancer cell proliferation. This study highlighted the potential for developing new therapeutic agents targeting specific biochemical pathways involved in tumor growth .
  • Comparative Biological Activity : A comparative analysis involving other spirocyclic compounds demonstrated that while many shared structural features, this compound exhibited distinctive biological activities, particularly related to enzyme modulation and receptor binding .

特性

IUPAC Name

7-oxaspiro[3.5]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIGISJAOFJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cooled solution of methyl (1-vinylcyclobutyl)acetate (0.67 g) in tetrahydrofuran (3 mL) was added 0.5M9-borabicyclo[3.3.1]nonane/tetrahydrofuran (17.5 mL) dropwise over 10 minutes. The reaction solution was then allowed for its temperature to rise to room temperature and it was stirred for additional 9 hours. The reaction solution was again ice-cooled and ethanol (4 mL), a 6N aqueous sodium hydroxide solution (8 mL) and 30% hydrogen peroxide (8 mL) were successively added thereto. The reaction solution was then allowed for its temperature to rise to room temperature and it was stirred for additional 30 minutes. The reaction solution was again ice-cooled. After conc. hydrochloric acid (5 mL) was added to the solution, it was stirred for additional 30 minutes. The reaction solution was extracted with tert-butyl methyl ether. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (9:1)] to give the title compound (0.31 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (1-vinylcyclobutyl)acetate
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
5M9-borabicyclo[3.3.1]nonane tetrahydrofuran
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxaspiro[3.5]nonan-6-one
Reactant of Route 2
7-Oxaspiro[3.5]nonan-6-one
Reactant of Route 3
7-Oxaspiro[3.5]nonan-6-one
Reactant of Route 4
7-Oxaspiro[3.5]nonan-6-one
Reactant of Route 5
7-Oxaspiro[3.5]nonan-6-one
Reactant of Route 6
7-Oxaspiro[3.5]nonan-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。